REACTION_CXSMILES
|
Br[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH2:14]([Zn]CC)[CH3:15].O.Cl.O1CCO[CH2:23][CH2:22]1>>[CH2:14]([C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH2:22][CH3:23])[CH:5]=[CH:4][N:3]=1)[CH3:15]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1C(=O)OCC)Cl
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3 times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
purified on silica gel using 0-20% hexane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=CC(=C1C(=O)OCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 720 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |